Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways . These interactions can result in the compound’s observed biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
- 5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazole-2-thiol
- 2-aminothiazole-4-carboxylate derivatives
- N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
Uniqueness
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of thiazole and oxazole rings, which provide a distinct set of chemical and biological properties
Biological Activity
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C9H9N3O3S
- Molecular Weight : Approximately 239.25 g/mol
- CAS Number : 104776-88-7
The compound is characterized by the presence of both thiazole and oxazole rings, which contribute to its reactivity and biological properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against Gram-positive and Gram-negative bacteria.
Microorganism | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.0048 |
These results highlight the compound's potential as an effective antimicrobial agent .
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have reported that it effectively inhibits the growth of pathogenic fungi such as Candida albicans and Fusarium oxysporum, with varying MIC values depending on the strain tested .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. The compound has shown promise in inducing apoptosis in cancer cell lines by modulating specific biochemical pathways. The interaction mechanisms involve binding to molecular targets that lead to the activation or inhibition of enzymes critical for cancer cell survival .
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its ability to bind to specific receptors may modulate signaling pathways associated with cell proliferation and apoptosis.
- Covalent Interactions : The electrophilic nature of the thiazole ring allows it to form covalent bonds with thiols in proteins, leading to altered protein function and cellular responses .
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of Ethyl 4-bromo-3-oxopentanoate with Thiourea : This step occurs in ethanol and leads to the formation of the desired ester compound.
- Purification Techniques : Crystallization and chromatography are employed to achieve high purity products suitable for biological testing.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Evaluation : A study reported that derivatives of this compound exhibited varying degrees of antibacterial and antifungal activity against multiple strains, reinforcing its potential use in treating infections caused by resistant microorganisms .
- Cancer Research : Another research effort focused on its anticancer properties demonstrated that the compound could induce cytotoxic effects in specific cancer cell lines through apoptosis mechanisms .
Properties
CAS No. |
104776-88-7 |
---|---|
Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-2-14-8(13)5-3-7(15-12-5)6-4-16-9(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
XZTBEBMVNNJXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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